molecular formula C9H17NO3 B129077 N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide CAS No. 142073-33-4

N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide

Cat. No. B129077
M. Wt: 187.24 g/mol
InChI Key: AJMYVSGQGODWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide (ECOMMA) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a cyclic amide that has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Mechanism Of Action

The mechanism of action of N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide is not yet fully understood. However, it has been proposed that N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been suggested that N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Biochemical And Physiological Effects

N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide in lab experiments is its relatively simple synthesis method. Additionally, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been found to have potent anticancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide. One possible direction is to further elucidate its mechanism of action. Additionally, further studies are needed to determine its efficacy and safety in animal models and eventually in human clinical trials. Furthermore, the development of new analogs of N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide with improved properties such as solubility and potency could lead to the discovery of new drugs for the treatment of various diseases. Finally, the combination of N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide with other drugs could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 1-ethoxycyclopropanol with chloromethyl methyl ether, followed by the reaction with N-methylacetamide. The final product is obtained by purification through column chromatography. The synthesis method has been optimized to yield high purity N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide with a good yield.

Scientific Research Applications

N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to have anticancer properties, anti-inflammatory properties, and neuroprotective effects. N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, making it useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

CAS RN

142073-33-4

Product Name

N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

N-[(1-ethoxycyclopropyl)oxymethyl]-N-methylacetamide

InChI

InChI=1S/C9H17NO3/c1-4-12-9(5-6-9)13-7-10(3)8(2)11/h4-7H2,1-3H3

InChI Key

AJMYVSGQGODWIL-UHFFFAOYSA-N

SMILES

CCOC1(CC1)OCN(C)C(=O)C

Canonical SMILES

CCOC1(CC1)OCN(C)C(=O)C

synonyms

Acetamide, N-[[(1-ethoxycyclopropyl)oxy]methyl]-N-methyl- (9CI)

Origin of Product

United States

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